

## Application Notes and Protocols for Creating Immunoliposomes with 18:1 MPB PE

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### Introduction

Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a key reagent in the preparation of stable immunoliposomes. The maleimide group reacts specifically with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond. This document provides detailed protocols for the preparation and characterization of immunoliposomes using 18:1 MPB PE.

## **Data Presentation**

The following tables summarize typical quantitative data for immunoliposomes prepared with maleimide-functionalized lipids. While specific data for **18:1 MPB PE** is limited in published literature, the provided data from similar systems offer a valuable reference.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation



| Formulation                                    | Mean Diameter<br>(nm)    | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV)   | Reference |
|--|--------------------------|-------------------------------|--------------------------|-----------|
| Plain Liposomes<br>(DOPC/Chol)                 | 153.72 ± 6.21            | 0.18 ± 0.01                   | -18.46 ± 1.0             | [1]       |
| Cationic<br>Liposomes<br>(DSPC/Chol/DO<br>TAP) | ~100                     | < 0.2                         | + (Varies with DOTAP %)  | [2]       |
| Anionic<br>Liposomes<br>(DSPC/Chol/DO<br>PS)   | ~100                     | < 0.2                         | -36 (at pH 5.8)          | [2]       |
| Immunoliposome<br>s (Post-<br>conjugation)     | Increase of 10-<br>20 nm | Slight increase               | Shift towards<br>neutral | [3]       |

Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane; DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as a baseline.

Table 2: Antibody Conjugation Efficiency

| Liposome<br>Composition   | Antibody/Liga<br>nd   | Thiolation<br>Reagent | Conjugation<br>Efficiency (%) | Reference |
|---------------------------|-----------------------|-----------------------|-------------------------------|-----------|
| DOPC/Chol/DOP<br>G/MPB-PE | DNA                   | Thiol-modified<br>DNA | ~25                           | [4]       |
| DSPC/Chol/MPB<br>-DSPE    | Human IgG             | SPDP                  | ~50-70 (depends on PEG%)      | [5]       |
| DSPE-PEG2000-<br>Mal      | Anti-CD44<br>Antibody | Thiolated<br>Antibody | 79.5 ± 2.9                    |           |



Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000].

## **Experimental Protocols**

# Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes containing **18:1 MPB PE** using the thin-film hydration and extrusion method.

#### Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
- Chloroform
- HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

Lipid Film Formation:



- 1. In a round-bottom flask, dissolve DOPC, cholesterol, and **18:1 MPB PE** in chloroform at a desired molar ratio (e.g., DOPC:Cholesterol:**18:1 MPB PE** at 55:40:5 mol%).
- 2. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DOPC, this is below room temperature).
- 3. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

#### Hydration:

- 1. Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration is typically between 10-20 mg/mL.
- 2. Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

#### Extrusion:

- 1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- 2. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- 3. Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times. This process should be performed at a temperature above the lipid phase transition temperature.
- 4. The resulting suspension contains unilamellar liposomes (LUVs) ready for antibody conjugation.

## **Protocol 2: Antibody Thiolation**

This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using N-succinimidyl S-acetylthiopropionate (SATA).



#### Materials:

- Antibody solution (e.g., IgG in PBS)
- SATA solution (in DMSO)
- Hydroxylamine solution
- Desalting column (e.g., Sephadex G-25)
- Phosphate buffered saline (PBS; pH 7.4)
- Reaction buffer (e.g., PBS with EDTA)

#### Procedure:

- · SATA Reaction:
  - 1. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  - 2. Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1 hour at room temperature with gentle stirring.
- Purification:
  - Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with PBS.
- Deacetylation:
  - 1. To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of 0.5 M.
  - 2. Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate the free sulfhydryl group.
- Final Purification:



- Remove excess hydroxylamine by passing the thiolated antibody solution through a desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g., HBS, pH 7.4).
- 2. The purified thiolated antibody is now ready for conjugation to the maleimidefunctionalized liposomes. It is recommended to use the thiolated antibody immediately to prevent the formation of disulfide bonds.

# Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol describes the covalent coupling of the thiolated antibody to the maleimidefunctionalized liposomes.

#### Materials:

- Maleimide-functionalized liposome suspension (from Protocol 1)
- Thiolated antibody solution (from Protocol 2)
- Coupling buffer (HBS, pH 7.4)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

#### Procedure:

- Conjugation Reaction:
  - 1. Immediately mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody in a molar ratio of approximately 100-150  $\mu$ g of antibody per  $\mu$ mol of total lipid.
  - 2. Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle, continuous mixing. The reaction should be carried out under a nitrogen or argon atmosphere to prevent oxidation of the sulfhydryl groups.
- · Quenching:



- 1. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1 mM.
- 2. Incubate for 30 minutes at room temperature.
- Purification:
  - 1. Separate the immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography (SEC).
  - 2. Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a sterile, isotonic buffer (e.g., HBS or PBS).
  - 3. Apply the reaction mixture to the column and collect fractions. The immunoliposomes will elute in the void volume, while the smaller, unconjugated antibodies will be retained and elute later.
  - 4. Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein content (e.g., by measuring absorbance at 280 nm or using a protein assay).
  - 5. Pool the fractions containing the purified immunoliposomes.

## **Protocol 4: Characterization of Immunoliposomes**

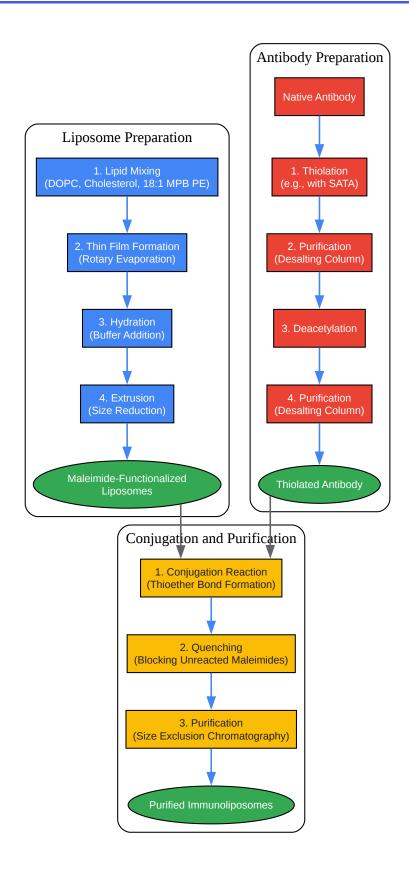
- 1. Particle Size and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]
  - Transfer the diluted sample to a cuvette and place it in the DLS instrument.
  - Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).



- For zeta potential, use a folded capillary cell and perform the measurement using the ELS mode of the instrument.[2][3] The zeta potential provides an indication of the surface charge and stability of the liposomes.
- 2. Determination of Antibody Conjugation Efficiency:
- Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.
- Procedure:
  - Prepare a standard curve using a known concentration of the antibody.
  - Take a known amount of the immunoliposome suspension and disrupt the liposomes using a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.
  - Perform the Micro-BCA assay on the disrupted immunoliposome sample and the standards according to the manufacturer's instructions.
  - Measure the absorbance at 562 nm.
  - Determine the protein concentration in the immunoliposome sample from the standard curve.
  - The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial amount of antibody used) x 100%

## **Mandatory Visualization**

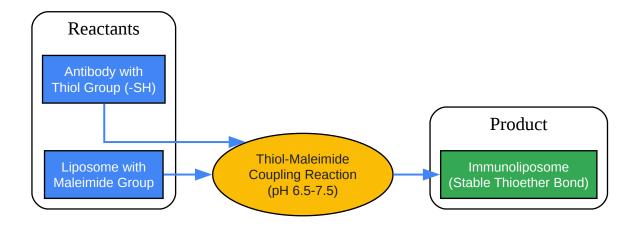




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Caption: Experimental workflow for the preparation of immunoliposomes.





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Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.

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